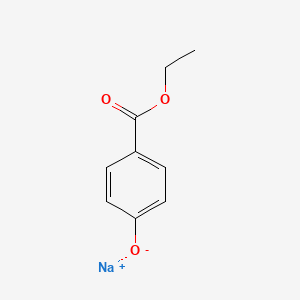

Sodium ethylparaben

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

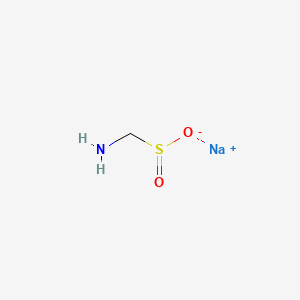

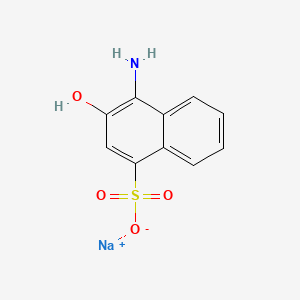

Ethylparaben sodium, also known as sodium ethyl para-hydroxybenzoate, is the sodium salt of ethylparaben. Ethylparaben is an ethyl ester of para-hydroxybenzoic acid. This compound is widely used as a preservative in cosmetics, pharmaceuticals, and food products due to its antifungal and antibacterial properties .

Scientific Research Applications

Ethylparaben sodium is extensively used in scientific research due to its preservative properties. Some applications include:

Chemistry: Used as a standard preservative in various chemical formulations to prevent microbial contamination.

Biology: Employed in biological studies to maintain the sterility of samples and culture media.

Medicine: Incorporated in pharmaceutical formulations to extend shelf life and ensure product safety.

Industry: Utilized in the production of cosmetics, personal care products, and food items to inhibit the growth of bacteria and fungi

Mechanism of Action

Parabens are thought to act by disrupting membrane transport processes or by inhibiting synthesis of DNA and RNA or of some key enzymes, such as ATPases and phosphotransferases, in some bacterial species . The stronger antibacterial action of propylparaben may be due to its greater solubility in the bacterial membrane, which may allow it to reach cytoplasmic targets in greater concentrations .

Safety and Hazards

Future Directions

There is ongoing research to evaluate the potential health implications of paraben usage . Some studies suggest that parabens can act as endocrine disruptors, and some reports suggest that they are carcinogenic compounds . Further studies are needed to fully understand the impact of parabens on human health and the environment.

Preparation Methods

Ethylparaben sodium is synthesized through the esterification of para-hydroxybenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction produces ethylparaben, which is then neutralized with sodium hydroxide to form ethylparaben sodium . Industrial production methods typically involve large-scale esterification and neutralization processes to ensure high yield and purity.

Chemical Reactions Analysis

Ethylparaben sodium undergoes various chemical reactions, including:

Hydrolysis: In the presence of water, ethylparaben sodium can hydrolyze back to para-hydroxybenzoic acid and ethanol.

Oxidation: Ethylparaben sodium can be oxidized to form para-hydroxybenzoic acid.

Substitution: The hydroxyl group in ethylparaben sodium can participate in substitution reactions, forming different derivatives.

Common reagents used in these reactions include water, oxidizing agents like potassium permanganate, and various nucleophiles for substitution reactions. Major products formed include para-hydroxybenzoic acid and its derivatives .

Comparison with Similar Compounds

Ethylparaben sodium is part of the paraben family, which includes compounds like methylparaben, propylparaben, and butylparaben. Compared to its counterparts:

Methylparaben: Has a shorter alkyl chain, making it less lipophilic and slightly less effective against fungi.

Propylparaben: Has a longer alkyl chain, providing greater lipophilicity and stronger antifungal properties.

Butylparaben: Has an even longer alkyl chain, offering the highest lipophilicity and strongest antimicrobial activity among parabens

Ethylparaben sodium is unique due to its balanced lipophilicity and effectiveness, making it a versatile preservative in various applications.

Properties

| { "Design of the Synthesis Pathway": "Sodium ethylparaben can be synthesized by the esterification of ethylparaben with sodium hydroxide.", "Starting Materials": [ "Ethylparaben", "Sodium hydroxide", "Methanol" ], "Reaction": [ "Dissolve ethylparaben in methanol", "Add sodium hydroxide to the solution", "Heat the mixture under reflux for several hours", "Cool the mixture and filter the precipitated sodium ethylparaben", "Wash the precipitate with cold methanol", "Dry the product under vacuum" ] } | |

CAS No. |

35285-68-8 |

Molecular Formula |

C9H10O3.Na C9H10NaO3 |

Molecular Weight |

189.16 g/mol |

IUPAC Name |

sodium;4-ethoxycarbonylphenolate |

InChI |

InChI=1S/C9H10O3.Na/c1-2-12-9(11)7-3-5-8(10)6-4-7;/h3-6,10H,2H2,1H3; |

InChI Key |

HLEKLAHSVAPCPF-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=CC=C(C=C1)[O-].[Na+] |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)O.[Na] |

melting_point |

ofp-hydroxybenzoic acid derived from the sample is 213 °C to 217 °C |

| 35285-68-8 | |

physical_description |

White, crystalline hygroscopic powder |

Pictograms |

Corrosive; Irritant |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-[(4-formylphenoxy)methyl]benzoate](/img/structure/B1324421.png)

![Potassium [1-(tert-Butoxycarbonyl)-1H-indole-2-yl]trifluoroborate](/img/structure/B1324452.png)